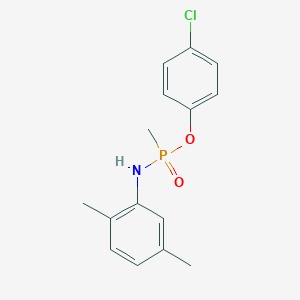![molecular formula C18H20N2O4 B5723614 N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide, also known as CTK7A, is a chemical compound that has been extensively researched for its potential use in medicinal chemistry.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide induces apoptosis in cancer cells by activating the caspase pathway. Specifically, N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide activates caspase-3 and caspase-7, which are responsible for the cleavage of various cellular proteins and the eventual destruction of the cancer cell.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer drug development. However, one limitation of using N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide. One direction is the development of more efficient synthesis methods for N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide. Another direction is the investigation of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide's potential use as an anti-inflammatory agent. Additionally, further research could be done to investigate the potential of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide as a treatment for other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide can be synthesized through a multi-step process that involves the acetylation of 4-aminophenol, followed by the methylation of the resulting compound with dimethyl sulfate. The final step involves the reaction of the resulting compound with 3,5-dimethoxybenzoyl chloride to yield N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been researched for its potential use as an anticancer agent. Studies have shown that N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)20(2)15-7-5-14(6-8-15)19-18(22)13-9-16(23-3)11-17(10-13)24-4/h5-11H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZTMDASPIRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)